4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid
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Overview
Description
4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the pyrimidine ring, a nitrogen-containing six-membered ring, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a thiophene derivative and a pyrimidine precursor. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways . The presence of the thiophene and pyrimidine rings allows for specific interactions with the active sites of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2-aminothiophene.
Pyrimidine Derivatives: Compounds like 2-chloropyrimidine and 4,6-dichloropyrimidine.
Uniqueness
4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H5ClN2O2S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
6-chloro-2-thiophen-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14) |
InChI Key |
GRELXHASKHJTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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